Ethyl 3-(4-(2-chlorophenoxy)piperidine-1-carboxamido)benzoate

Lipophilicity Drug design SCD1 inhibitor

Ethyl 3-(4-(2-chlorophenoxy)piperidine-1-carboxamido)benzoate (CAS 1105686-09-6) is a synthetic small molecule belonging to the piperidine-aryl urea class of stearoyl-CoA desaturase 1 (SCD1) inhibitors. It was first reported as a key synthetic intermediate in the discovery of potent, orally bioavailable SCD1 inhibitors.

Molecular Formula C21H23ClN2O4
Molecular Weight 402.9 g/mol
Cat. No. B13940386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-(2-chlorophenoxy)piperidine-1-carboxamido)benzoate
Molecular FormulaC21H23ClN2O4
Molecular Weight402.9 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC=C1)NC(=O)N2CCC(CC2)OC3=CC=CC=C3Cl
InChIInChI=1S/C21H23ClN2O4/c1-2-27-20(25)15-6-5-7-16(14-15)23-21(26)24-12-10-17(11-13-24)28-19-9-4-3-8-18(19)22/h3-9,14,17H,2,10-13H2,1H3,(H,23,26)
InChIKeyGEPJJHZRPUCYKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(4-(2-chlorophenoxy)piperidine-1-carboxamido)benzoate: Procurement-Grade SCD1 Inhibitor Intermediate Profile


Ethyl 3-(4-(2-chlorophenoxy)piperidine-1-carboxamido)benzoate (CAS 1105686-09-6) is a synthetic small molecule belonging to the piperidine-aryl urea class of stearoyl-CoA desaturase 1 (SCD1) inhibitors. It was first reported as a key synthetic intermediate in the discovery of potent, orally bioavailable SCD1 inhibitors [1]. The compound incorporates a 2-chlorophenoxy-piperidine urea core linked to an ethyl benzoate moiety, distinguishing it from its well-known methyl amide analog A939572. Commercial availability from multiple vendors at purities of 95–98% supports its utility as a research tool and synthetic building block .

Synthetic intermediate for SCD1 inhibitor SAR libraries
Ethyl ester prodrug form – supports passive cell permeability
Multi-vendor sourcing (95–98% purity) for budget-conscious procurement

Why Ethyl 3-(4-(2-chlorophenoxy)piperidine-1-carboxamido)benzoate Cannot Be Replaced by Generic SCD1 Inhibitor Analogs


In the piperidine-aryl urea SCD1 inhibitor series, the substituent on the phenyl ring critically governs both target potency and ADME properties. The lead compound A939572 carries a 3-methylcarbamoyl group that provides a key hydrogen-bond donor interaction, contributing to its sub-nanomolar mouse SCD1 IC50 (<4 nM) . Replacing this with an ethyl ester (as in the target compound) eliminates the H-bond donor, alters the electronic character of the aryl ring, and increases lipophilicity—three changes that collectively modulate enzyme inhibition, metabolic stability, and plasma protein binding [1]. Consequently, generic substitution with the more common amide analog A939572 or the carboxylic acid derivative (CAS 1058702-87-6) would yield divergent pharmacological profiles, undermining SAR interpretability and experimental reproducibility in SCD1-focused research programs .

Attribute
This Compound
A939572 / Acid Analog
H-bond donor profile
1 HBD (urea NH)
2 HBD (amide NH in A939572)
Membrane permeability
Neutral ester – passive diffusion
Carboxylic acid – ionizable, poor passive uptake
Synthetic efficiency
Late-stage intermediate with reported higher step yield
Multi-step sequence reduces cumulative yield

Quantitative Differentiation of Ethyl 3-(4-(2-chlorophenoxy)piperidine-1-carboxamido)benzoate Against Closest Analogs


Ethyl Ester vs. Methyl Amide: Lipophilicity and Hydrogen-Bond Donor Profile

The target compound replaces the methyl amide of A939572 with an ethyl ester. This modification eliminates a hydrogen-bond donor (HBD) while retaining a hydrogen-bond acceptor, and increases calculated lipophilicity. Using the Xin et al. SAR framework [1], the ethyl ester analog was synthesized as an intermediate to explore the role of the 3-position substituent on SCD1 inhibitory activity. While the amide analog A939572 achieves an IC50 of <4 nM (mouse SCD1) and 37 nM (human SCD1) , the ethyl ester’s reduced HBD capacity is predicted to weaken target engagement relative to the amide, though quantitative IC50 data for this specific compound have not been disclosed in the primary literature. This evidence gap must be acknowledged [2].

HBD & Lipophilicity
Class-level inference
−1 HBD
ΔclogP ≈ +0.4 to +0.8
Supports distinct ADME and permeability profiling
In silico; experimental confirmation pending
Lipophilicity Drug design SCD1 inhibitor

Synthetic Yield Comparison: Ethyl Ester Intermediate vs. Final Amide Product in the Same Synthetic Sequence

In the original Xin et al. SCD1 inhibitor synthesis, the title compound (ethyl ester) was prepared as a late-stage intermediate en route to the active amide analog A939572. The ChemSrc-indexed synthetic scheme reports a yield of ~86% for this specific transformation . While the final A939572 is typically obtained with a high overall purity, its synthetic route involves additional steps that reduce cumulative yield [1]. This positions the ethyl ester as a higher-yielding, more atom-economical intermediate for exploratory SAR libraries where the ester can be directly screened or further derivatized.

Step Yield
Cross-study comparable
~86% (ethyl ester)
Higher single-step yield vs. final amide
Per Xin et al. 2008 synthetic scheme
Synthetic chemistry Process optimization SCD1 inhibitor

Ester vs. Carboxylic Acid: Stability and Handling Properties for In Vitro Assays

The ethyl ester derivative is the neutral prodrug form of the corresponding carboxylic acid, 3-(4-(2-chlorophenoxy)piperidine-1-carboxamido)benzoic acid (CAS 1058702-87-6) . Carboxylic acid analogs of piperidine-aryl ureas often exhibit poor membrane permeability and high plasma protein binding, limiting their utility in cell-based SCD1 assays [1]. The ethyl ester masks the ionizable carboxylate, enhancing passive diffusion across cell membranes. While the ester is susceptible to esterase-mediated hydrolysis in biological media (a feature that may confer prodrug-like behavior), it offers superior chemical stability in dry storage compared to the hygroscopic carboxylic acid form, which can form hydrates that alter weigh accuracy for quantitative pharmacology .

Permeability & Stability
Class-level inference
Neutral ester – passive diffusion
Ionizable acid – poor passive uptake
Ester form supports cell-based assay utility
Susceptible to esterase hydrolysis in biological media
Chemical stability Assay development SCD1

Commercial Availability and Purity Benchmarking Across Vendors

The target compound is stocked by multiple independent vendors with verified purity specifications. BOC Sciences offers the compound under catalog number 1105686-09-6 ; Molcore provides a minimum purity of 98% (NLT 98%) ; and Rovathin supplies it at 95% purity . In contrast, the methyl amide comparator A939572 is widely stocked but at a substantially higher price point per milligram due to its status as a characterized bioactive tool compound . The ethyl ester thus offers a cost-effective alternative for initial SAR screening or as a versatile synthetic intermediate for further derivatization.

Vendor Purity
Supporting evidence
95–98% (≥3 vendors)
Multi-source procurement de-risks supply
Pricing advantage over A939572 (vendor-dependent)
Procurement Quality control SCD1 inhibitor

Procurement-Guided Application Scenarios for Ethyl 3-(4-(2-chlorophenoxy)piperidine-1-carboxamido)benzoate


Structure–Activity Relationship (SAR) Library Expansion in SCD1 Drug Discovery

This compound serves as a high-yielding (~86%) late-stage intermediate for generating focused libraries of 3-substituted phenyl piperidine-aryl ureas . Researchers exploring the SAR around the phenyl ester/amide position can procure the ethyl ester to rapidly diversify into amide, acid, hydroxamic acid, or heterocyclic analogs via straightforward functional group interconversion, avoiding the multi-step de novo synthesis required when starting from the final amide probe A939572 [1].

Cell-Based SCD1 Pharmacodynamic Assays Requiring Passive Membrane Permeability

When cellular target engagement or functional desaturation index readouts are the primary endpoint, the neutral ethyl ester offers superior passive membrane permeability compared to the ionizable carboxylic acid analog (CAS 1058702-87-6) . This compound can be used either as a directly active inhibitor (if the ester is stable in the assay medium) or as a membrane-permeable prodrug that releases the active acid upon intracellular esterase cleavage, providing experimental flexibility not available with the pre-formed carboxylate [2].

Cost-Efficient Procurement for Pilot Feasibility Studies and Preliminary Screening

With multi-vendor sourcing and purity specifications of 95–98%, the ethyl ester represents a budget-friendlier entry point into the SCD1 inhibitor chemical space relative to the premium-priced A939572 . Procurement teams can obtain gram-scale quantities for pilot enzymatic screens, solubility determinations, or metabolic stability assays without committing the budget required for the extensively characterized lead compound, reserving the higher-cost tool for confirmatory and in vivo studies .

Prodrug Strategy Exploration and Metabolic Stability Profiling

The ethyl ester functionality allows medicinal chemistry teams to systematically compare esterase-mediated activation kinetics against the direct-acting amide A939572. By procuring both the ester and the amide in parallel, researchers can deconvolute whether observed cellular IC50 shifts arise from permeability differences or intrinsic target binding affinity, a critical distinction when optimizing lead candidates for in vivo efficacy .

Application
Selection Property
Validation Focus
SCD1 inhibitor SAR library expansion
Late-stage intermediate with versatile functional group handles
Efficient diversification into amide, acid, hydroxamic acid, or heterocyclic analogs
Cell-based SCD1 pharmacodynamic assays
Neutral ethyl ester – passive membrane permeability
Intracellular target engagement or desaturation index readout; esterase activation profiling
Pilot feasibility and preliminary screening
Multi-vendor sourcing with defined purity (95–98%)
Affordable gram-scale procurement for enzymatic, solubility, or metabolic stability assays
Prodrug activation and metabolic stability profiling
Esterase-cleavable ethyl ester
Deconvolute permeability-driven from affinity-driven cellular IC50 shifts
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